molecular formula C14H10FNO5 B6402743 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261976-03-7

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6402743
CAS No.: 1261976-03-7
M. Wt: 291.23 g/mol
InChI Key: ISGWJYWHJBEUSY-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a fluoro and methoxy group on the phenyl ring and a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 3-(3-Fluoro-4-methoxyphenyl)benzoic acid, which can be synthesized through a Suzuki coupling reaction between 3-Fluoro-4-methoxyphenylboronic acid and a suitable benzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-4-methoxyphenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 3-(3-Fluoro-4-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: Formation of 3-(3-Methoxy-4-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid is unique due to the presence of both fluoro and nitro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-3-2-8(7-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGWJYWHJBEUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690172
Record name 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-03-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-4′-methoxy-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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